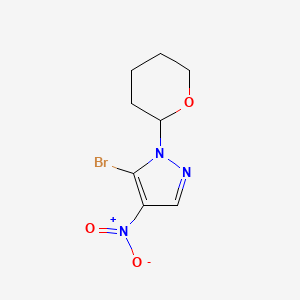

![molecular formula C14H26N2O2 B1378871 8-Boc-1,8-diazaspiro[4.6]undecane CAS No. 1403767-18-9](/img/structure/B1378871.png)

8-Boc-1,8-diazaspiro[4.6]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

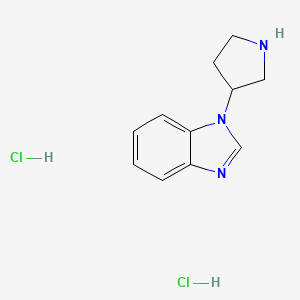

The molecular formula of “8-Boc-1,8-diazaspiro[4.6]undecane” is C14H26N2O2 . It belongs to the class of organic compounds known as spirocyclic cage compounds.

Physical And Chemical Properties Analysis

“8-Boc-1,8-diazaspiro[4.6]undecane” has a melting point of 139-141°C and a boiling point of 418.7°C at 760 mmHg. It is sparingly soluble in water and freely soluble in common organic solvents like ethyl acetate, acetonitrile, and chloroform.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The spirocyclic nature of 8-Boc-1,8-diazaspiro[4.6]undecane makes it a valuable building block in the synthesis of complex heterocyclic compounds. These compounds are prevalent in many natural products and pharmaceuticals. The incorporation of the diazaspiro undecane structure can lead to molecules with significant biological activity .

Ultrasound-Assisted Organic Synthesis

This compound can be synthesized under ultrasound irradiation, which is an eco-friendly and efficient method. Ultrasound irradiation can accelerate many organic reactions, leading to higher yields and shorter reaction times. This technique is particularly useful in the synthesis of diazaspiro undecane derivatives , which have potential applications in medicinal chemistry .

Multicomponent Reactions (MCRs)

8-Boc-1,8-diazaspiro[4.6]undecane: can be utilized in MCRs, which are economically and environmentally advantageous. MCRs allow for the construction of complex molecules from simple starting materials in a single reaction vessel, reducing waste and the need for toxic solvents .

Spiro Nitrogen-Containing Heterocyclic Compounds

The compound serves as a precursor for the synthesis of spiro nitrogen-containing heterocyclic compounds. These structures are important due to their presence in many biologically active molecules and clinical applications. They are often pursued for their potential therapeutic properties .

Mechanism of Action

Target of Action

The primary targets of 8-Boc-1,8-diazaspiro[4Related compounds such as 8-l-cystinyl bis(1,8-diazaspiro[45]decane) have been reported to target L-cystine crystallization This suggests that 8-Boc-1,8-diazaspiro[4

Mode of Action

The exact mode of action of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to inhibit l-cystine crystallization This suggests that 8-Boc-1,8-diazaspiro[4

Biochemical Pathways

The specific biochemical pathways affected by 8-Boc-1,8-diazaspiro[4Related compounds have been shown to affect the pathway of l-cystine reabsorption from the renal proximal tubule This suggests that 8-Boc-1,8-diazaspiro[4

Result of Action

The molecular and cellular effects of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to prevent l-cystine stone formation This suggests that 8-Boc-1,8-diazaspiro[4

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to be effective in vivo, suggesting that they are stable and efficacious in the physiological environment This suggests that 8-Boc-1,8-diazaspiro[4

Safety and Hazards

properties

IUPAC Name |

tert-butyl 1,9-diazaspiro[4.6]undecane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-7-14(8-11-16)6-4-9-15-14/h15H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZXTCUXFLJUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(CCCN2)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Boc-1,8-diazaspiro[4.6]undecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)

![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)

![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)